molecular formula C₁₀H₅D₄NO₅S B1157353 1-Acetyl-3-indoxyl-d4 Sulfate

1-Acetyl-3-indoxyl-d4 Sulfate

Cat. No.: B1157353
M. Wt: 259.27
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-3-indoxyl-d4 Sulfate is a deuterated organic sulfate compound, structurally derived from indoxyl sulfate (IS) through acetylation at the 1-position and deuteration at four hydrogen sites (denoted as -d4). Its chemical formula is C₁₀H₅D₄NO₅S, with a molecular weight of approximately 271.3 g/mol (exact mass may vary based on isotopic purity). This compound is primarily utilized as a stable isotopic internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to measure endogenous levels of indoxyl sulfate in biological matrices . The deuterium labeling minimizes interference from non-deuterated analytes, enhancing assay precision.

Properties

Molecular Formula

C₁₀H₅D₄NO₅S

Molecular Weight

259.27

Synonyms

1-Acetyl-3-hydroxyindole-d4 Sulfate;  N-Acetyl-3-hydroxyindole-d4 Sulfate;  N-Acetylindol-3-ol-d4 Sulfate

Origin of Product

United States

Comparison with Similar Compounds

Indoxyl Sulfate (IS)

Structural Differences :

  • 1-Acetyl-3-indoxyl-d4 Sulfate : Features an acetyl group (-COCH₃) at the 1-position and four deuterium atoms, replacing hydrogens in the indole ring.
  • Indoxyl Sulfate: Lacks acetylation and deuteration; formula is C₈H₇NO₄S (molecular weight: 213.2 g/mol).

Physicochemical Properties :

  • Both compounds are water-soluble due to the sulfate group. Acetylation in this compound may slightly alter lipophilicity compared to IS, affecting chromatographic retention times.

Ceftolozane Sulfate

Structural Differences :

  • Ceftolozane Sulfate : A cephalosporin antibiotic with a β-lactam structure complexed with sulfate (chemical formula: C₂₃H₃₀N₁₂O₈S₂) .

Antimony(III) Sulfate (Sb₂(SO₄)₃)

Structural Differences :

  • Antimony(III) Sulfate: An inorganic sulfate with the formula Sb₂(SO₄)₃ (molecular weight: 531.7 g/mol). It forms crystalline solids with a density of 3.62 g/cm³ .
  • This compound : Organic, aromatic, and deuterated.

Nickel Sulfate (NiSO₄)

Structural Differences :

  • Nickel Sulfate: Inorganic hexahydrate (NiSO₄·6H₂O; molecular weight: 262.8 g/mol) forming blue crystals .
  • This compound: Organic, deuterated, and non-metallic.

Data Table: Comparative Analysis

Compound Chemical Formula Molecular Weight (g/mol) Solubility in Water Primary Applications Toxicity/Regulatory Notes
This compound C₁₀H₅D₄NO₅S ~271.3 High Analytical internal standard Non-toxic (research-grade use)
Indoxyl Sulfate C₈H₇NO₄S 213.2 High Uremic toxin, CKD biomarker Linked to renal fibrosis
Ceftolozane Sulfate C₂₃H₃₀N₁₂O₈S₂ 666.7 Moderate Antibiotic for bacterial infections Regulated as a prescription drug
Antimony(III) Sulfate Sb₂(SO₄)₃ 531.7 High Flame retardants, metallurgy PEL: 0.5 mg/m³ (as Sb)
Nickel Sulfate NiSO₄·6H₂O 262.8 High Electroplating, batteries Carcinogen; environmental hazard

Key Research Findings

  • IS vs. This compound : While IS exacerbates CKD and fibrosis via TGF-β1 activation , its deuterated analog is metabolically inert, enabling precise quantification of IS in disease models .
  • Sulfate Source Variability: Sulfate mineral sources (e.g., inorganic vs. organic) impact bioavailability and stability, as seen in dairy cattle studies . However, this compound’s deuterated structure ensures analytical reliability, avoiding such variability.

Q & A

Q. How can researchers integrate this compound data into multi-omics frameworks for systems toxicology?

  • Methodological Answer : Combine metabolomics (LC-MS) with transcriptomics (RNA-seq) to map metabolic pathways. Use network analysis (e.g., weighted correlation networks) to identify nodes influenced by deuterated metabolites. Cross-reference with databases like HMDB or KEGG for pathway enrichment .

Key Methodological Insights

  • Isotopic Integrity : Critical for tracer studies; validate via orthogonal techniques (NMR, MS).
  • Analytical Rigor : Use deuterium-specific fragmentation and matrix-matched validation.
  • Data Interpretation : Address isotopic dilution and kinetic isotope effects in metabolic models.

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